MFCD18312315
Description
However, based on analogous compounds in the provided evidence (e.g., CAS 1761-61-1 and 1533-03-5), it can be inferred that MFCD18312315 is likely an organohalide or fluorinated organic compound with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds often exhibit unique physicochemical properties due to halogen substituents, such as enhanced stability, bioavailability, or reactivity .
Properties
IUPAC Name |
methyl 4-(6-oxo-1H-pyridin-3-yl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-11(14)9-4-8(6-16-9)7-2-3-10(13)12-5-7/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJMVMRAJUODLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682986 | |
| Record name | Methyl 4-(6-oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-95-0 | |
| Record name | Methyl 4-(6-oxo-1,6-dihydropyridin-3-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18312315 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected and prepared to ensure purity and reactivity.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize yield and purity. Common solvents and catalysts are used to facilitate the reactions.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to control reaction conditions and monitor progress.
Quality Control: Ensuring the final product meets industry standards through rigorous testing and quality assurance processes.
Chemical Reactions Analysis
Types of Reactions
MFCD18312315 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts, such as palladium on carbon, are used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
MFCD18312315 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which MFCD18312315 exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to produce its effects.
Pathways Involved: The interactions trigger various biochemical pathways, leading to the observed effects. These pathways may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize MFCD18312315, two structurally analogous compounds are selected for comparison: CAS 1761-61-1 (brominated benzoic acid derivative) and CAS 1533-03-5 (trifluoromethyl-substituted ketone). These compounds share functional groups or halogenation patterns that are critical for their industrial or synthetic utility.
Table 1: Key Physicochemical Properties
Key Observations:
Halogen Influence :
- CAS 1761-61-1 (bromine) demonstrates lower aqueous solubility compared to CAS 1533-03-5 (fluorine), reflecting halogen electronegativity and steric effects. Fluorinated compounds like CAS 1533-03-5 often exhibit improved metabolic stability in drug design .
- This compound, if fluorinated, may share enhanced bioavailability similar to CAS 1533-03-5, which has a bioavailability score of 0.55 .
Synthetic Accessibility :
- Both reference compounds employ green chemistry principles. CAS 1761-61-1 uses recyclable A-FGO catalysts, achieving 98% yield , while CAS 1533-03-5 utilizes column chromatography for purity . This compound likely follows similar sustainable protocols.
Functional Comparison with Industrially Relevant Compounds
Compounds with trifluoromethyl or bromo groups are pivotal in drug discovery. For example:
Research Findings and Limitations
Data Gaps : Direct experimental data for this compound (e.g., spectral characterization, toxicity) are absent in the provided evidence. Comparisons rely on structural analogs.
Methodological Consistency : Both reference compounds emphasize reproducibility, with detailed synthetic protocols and purity metrics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
